1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile
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Overview
Description
1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile is a synthetic organic compound that features a piperidine ring substituted with a fluorophenyl sulfanyl group and an acetyl group
Preparation Methods
The synthesis of 1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzenethiol, piperidine, and acetic anhydride.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzenethiol with acetic anhydride to form 2-[(4-fluorophenyl)sulfanyl]acetyl chloride.
Cyclization: The intermediate is then reacted with piperidine to form the final product, this compound.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled conditions to achieve the desired products.
Scientific Research Applications
1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can bind to enzymes and inhibit their activity, leading to various biological effects.
Modulating Receptors: The compound may interact with receptors on the cell surface, modulating their activity and affecting cellular signaling pathways.
Pathways Involved: The specific pathways involved depend on the biological activity being studied, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-{2-[(4-Fluorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile can be compared with other similar compounds, such as:
1-{2-[(4-Chlorophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile: This compound has a similar structure but with a chlorine atom instead of a fluorine atom, which may affect its reactivity and biological activity.
1-{2-[(4-Methylphenyl)sulfanyl]acetyl}piperidine-4-carbonitrile: This compound has a methyl group instead of a fluorine atom, which can influence its chemical properties and applications.
1-{2-[(4-Nitrophenyl)sulfanyl]acetyl}piperidine-4-carbonitrile:
Properties
IUPAC Name |
1-[2-(4-fluorophenyl)sulfanylacetyl]piperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c15-12-1-3-13(4-2-12)19-10-14(18)17-7-5-11(9-16)6-8-17/h1-4,11H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQRVKRDMYBPQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C#N)C(=O)CSC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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